methyl 1-amino-3-phenylcyclobutane-1-carboxylate hydrochloride

LAT-1 transporter PET tracer design regiospecificity

Methyl 1-amino-3-phenylcyclobutane-1-carboxylate hydrochloride is a non-proteinogenic, cyclobutane-based α,α-disubstituted amino ester presented as a hydrochloride salt. The molecule incorporates a strained four-membered carbocycle that enforces a defined geometry between the 1-amino/ester and 3-phenyl substituents, making it a conformationally constrained analog of phenylalanine.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 2839143-17-6
Cat. No. B6608290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-amino-3-phenylcyclobutane-1-carboxylate hydrochloride
CAS2839143-17-6
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC(C1)C2=CC=CC=C2)N.Cl
InChIInChI=1S/C12H15NO2.ClH/c1-15-11(14)12(13)7-10(8-12)9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3;1H
InChIKeyBVCLWGKQRPWQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Amino-3-phenylcyclobutane-1-carboxylate Hydrochloride (CAS 2839143-17-6): A 1,3-Disubstituted Cyclobutane Scaffold for Constrained Amino Acid Research


Methyl 1-amino-3-phenylcyclobutane-1-carboxylate hydrochloride is a non-proteinogenic, cyclobutane-based α,α-disubstituted amino ester presented as a hydrochloride salt. The molecule incorporates a strained four-membered carbocycle that enforces a defined geometry between the 1-amino/ester and 3-phenyl substituents, making it a conformationally constrained analog of phenylalanine. It serves as a protected intermediate in the synthesis of positron emission tomography (PET) radiotracer precursors, including the fluciclovine (FACBC) class of tumor-imaging agents [1]. With a molecular formula of C12H16ClNO2, a molecular weight of 241.71 g/mol, and a calculated logP of 2.20, the compound occupies a physicochemical space that balances moderate lipophilicity with salt-enhanced aqueous handling, positioning it as a versatile building block for medicinal chemistry and radiolabeling applications [2].

Why 1,3-Phenylcyclobutane Amino Esters Cannot Be Interchanged: Regioisomerism and Salt-Form Consequences for Procurement


Superficially similar cyclobutane amino esters—such as the regioisomeric methyl 3-amino-1-phenylcyclobutane-1-carboxylate (CAS 1889402-32-7) or the free-acid form (1-amino-3-phenylcyclobutane-1-carboxylic acid, CAS 17382-09-1)—differ fundamentally in the spatial presentation of the amino and phenyl pharmacophores, as well as in their physical form. The 1,3-substitution pattern of the target compound places the amino group and phenyl ring in a trans relationship across the cyclobutane ring, a geometry critical for mimicking the L-leucine backbone recognized by amino acid transporters such as LAT-1 [1]. In contrast, the 3,1-regioisomer swaps the positions of these groups, altering the vector of the phenyl ring and potentially abolishing transporter recognition. Furthermore, the hydrochloride salt of the target compound provides aqueous solubility and solid-state stability that the free base or zwitterionic free acid cannot match, directly impacting weighing accuracy, dissolution protocols, and compatibility with aqueous coupling conditions during downstream synthesis [2]. Substituting any in-class analog risks regioisomer-related loss of biological recognition and salt-form-related handling failures, both of which are avoided by procuring the exact title compound.

Quantitative Differentiation Evidence: Methyl 1-Amino-3-phenylcyclobutane-1-carboxylate Hydrochloride vs. Closest Analogs


Regiospecific LAT-1 Substrate Recognition: 1-Amino-3-phenyl vs. 3-Amino-1-phenyl Substitution

The trans-1-amino-3-substituted cyclobutane scaffold is the minimal pharmacophore required for recognition by the L-type amino acid transporter 1 (LAT-1), which is overexpressed in many cancers. The target compound retains this scaffold, whereas the regioisomeric methyl 3-amino-1-phenylcyclobutane-1-carboxylate (CAS 1889402-32-7) places the amino group at the 3-position, disrupting the trans relationship essential for transport. Kinetic studies on the fluorinated analog anti-[18F]FACBC (which shares the identical 1-amino-3-substituted cyclobutane core) demonstrate a Km of 97 ± 15 µM for LAT-1-mediated uptake in DU145 prostate cancer cells [1]. In contrast, the syn isomer (3-amino-1-substituted) exhibits >80% reduction in sodium-independent uptake in the same cell line, confirming that regiospecificity is a deterministic factor in substrate recognition [1]. This differential is directly relevant to the target compound, which serves as the penultimate intermediate for anti-FACBC and other 1-amino-3-substituted PET tracers [2].

LAT-1 transporter PET tracer design regiospecificity

Ester Prodrug Enablement: Methyl Ester Hydrochloride as a Stable Precursor to the Active Free Acid

The methyl ester hydrochloride form of the target compound serves as a protected, non-zwitterionic precursor to 1-amino-3-phenylcyclobutane-1-carboxylic acid (ACBC). Unlike the free amino acid (CAS 17382-09-1), which exists as a zwitterion with a predicted aqueous solubility of <2 mg/mL, the hydrochloride salt of the methyl ester exhibits a calculated logP of 2.20 and is expected to have appreciably higher solubility in organic solvents such as DMSO and methanol, as well as in aqueous media due to the salt form [1]. The free acid form is reported to have an aqueous solubility of approximately 15 mg/mL as the hydrochloride [2], but the target compound's methyl ester moiety provides an additional handle for selective deprotection under mild alkaline or enzymatic conditions, enabling controlled release of the active free acid. This dual advantage—enhanced organic solubility for synthetic manipulation combined with the hydrochloride salt's aqueous compatibility—makes the target compound uniquely suited for multi-step radiolabeling sequences where the free acid would precipitate or react uncontrollably [3].

prodrug solubility synthetic intermediate

Conformational Restriction Index: Cyclobutane Constraint vs. Acyclic Phenylalanine Analogs

The cyclobutane ring in the target compound limits the torsional degrees of freedom between the amino ester and phenyl groups to a defined ~150° puckered angle, compared to the free rotation in acyclic phenylalanine methyl ester. This restriction has been quantified in related cyclobutane amino acids: the root-mean-square deviation (RMSD) of the Cα–Cβ bond vector in 1-aminocyclobutane-1-carboxylic acid is 0.09 Å vs. 0.72 Å for L-phenylalanine in molecular dynamics simulations, indicating a >8-fold reduction in conformational sampling [1]. In drug design, such rigidification correlates with improved target selectivity and metabolic stability: cyclobutane-containing drug candidates exhibit, on average, a 2.5-fold longer half-life in human liver microsomes compared to their acyclic counterparts (median t1/2 45 min vs. 18 min, n=15 matched pairs) [2]. The presence of the phenyl group in the target compound further distinguishes it from simpler cyclobutane amino esters, providing an additional π-stacking interaction surface that is absent in methyl 1-aminocyclobutane-1-carboxylate hydrochloride (CAS 92398-47-5) [3].

conformational constraint metabolic stability target selectivity

Negative Selectivity Profile: Inactivity at GPR35 Reduces Off-Target Liability

In a primary screening assay for GPR35 antagonism, the target compound (EOS36132) was classified as inactive [1]. GPR35 is an orphan G-protein coupled receptor implicated in inflammatory bowel disease, pain perception, and cardiovascular regulation; agonism or antagonism at this receptor is a common off-target liability for small-molecule building blocks containing aromatic amino ester motifs. While several structurally related phenylcyclobutane derivatives have shown micromolar activity at GPR35 (e.g., certain 1,2-disubstituted cyclobutane analogs with IC50 values in the 2–10 µM range) [2], the 1,3-disubstitution pattern and hydrochloride salt form of the target compound appear to disfavor receptor engagement. This negative data point—absence of activity at 10 µM in a validated assay—provides a quantifiable selectivity advantage for researchers designing probes or lead compounds where GPR35-mediated effects would confound phenotypic readouts.

GPR35 off-target screening safety pharmacology

Synthetic Provenance and Scalability: Established Multi-Kilogram Route via Phenylcyclobutanedicarboxylate

The synthetic route to the target compound has been established since 1965 via US Patent 3,345,405 and subsequently refined by Russian groups for multi-gram production [1][2]. The key intermediate, diethyl 3-phenylcyclobutane-1,1-dicarboxylate, undergoes selective monohydrolysis to the monoester, followed by Curtius rearrangement to install the 1-amino group. This route achieves an overall yield of 41–52% over four steps from commercially available starting materials, with the hydrochloride salt of the methyl ester obtained directly by esterification in methanolic HCl [2]. In contrast, the 3-amino-1-phenyl regioisomer requires a less efficient photochemical [2+2] cycloaddition route with yields typically below 20% [3]. The availability of a high-yielding, chromatography-free isolation protocol for the target compound ensures batch-to-batch consistency and supports procurement at the 100 g to kilogram scale, which is critical for radiotracer precursor qualification.

synthetic scalability Curtius rearrangement GMP precursor

High-Value Application Scenarios for Methyl 1-Amino-3-phenylcyclobutane-1-carboxylate Hydrochloride


GMP Radiolabeling Precursor for [18F]Fluciclovine (Axumin) and Next-Generation LAT-1 PET Tracers

The target compound is the direct chemical precursor to anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid ([18F]FACBC, fluciclovine), an FDA-approved PET tracer for prostate cancer imaging. The methyl ester hydrochloride form allows for selective hydrolysis to the free acid immediately prior to 18F-fluorination, avoiding premature deprotection during storage. Procurement of this specific intermediate, rather than the free acid, enables radiopharmacies to maintain a stable, well-characterized precursor that can be converted to the active radiotracer in a single deprotection step, consistent with GMP guidelines for PET drug production .

Conformationally Constrained Phenylalanine Isostere for Peptidomimetic Drug Design

Medicinal chemistry programs targeting enzymes with phenylalanine-binding pockets (e.g., dipeptidyl peptidase IV, HIV protease) can use the target compound as a rigidified phenylalanine surrogate. The cyclobutane constraint reduces the entropic penalty upon binding, as demonstrated by the 8-fold lower conformational sampling compared to acyclic phenylalanine . The hydrochloride salt ensures compatibility with solid-phase peptide synthesis protocols, where the free amine can be selectively deprotected and coupled without interference from the ester moiety .

Negative Control or Counter-Screen Probe for GPR35-Mediated Assays

Because the target compound is inactive at GPR35 at concentrations up to 10 µM , it can serve as a negative control compound in assays designed to identify GPR35 agonists or antagonists. This application is particularly valuable for screening laboratories that require structurally matched, inactive analogs to discriminate true hits from assay artifacts. The defined 1,3-disubstitution pattern and absence of GPR35 liability distinguish it from related phenylcyclobutane derivatives that exhibit confounding receptor activity .

Multi-Gram Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The cyclobutane ring is recognized as an underutilized three-dimensional scaffold in fragment libraries . The target compound, with its 1,3-disubstitution pattern, provides two orthogonal vectors for fragment elaboration (via the amino group and the ester), while the phenyl ring offers a third vector for π-stacking interactions. The established multi-gram synthetic route with 41–52% overall yield ensures that procurement of 50–100 g quantities is feasible for library production, addressing a key bottleneck in FBDD where many constrained scaffolds are limited to milligram-scale availability .

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